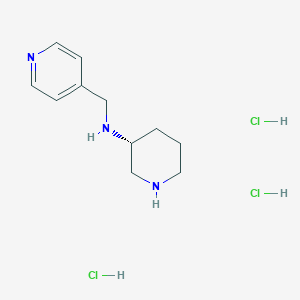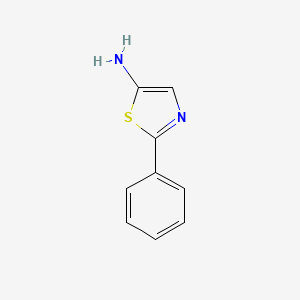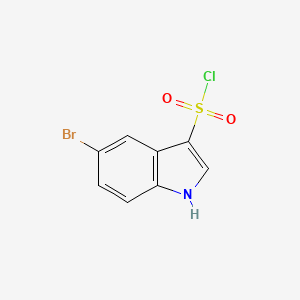![molecular formula C25H19FN2O5 B2531230 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618412-46-7](/img/structure/B2531230.png)
4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that appears to be related to a class of compounds that have been studied for their potential biological activities, including inhibition of B-Raf kinase and anti-cancer properties. The presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety is a common feature in these compounds, which has been shown to enhance bioactivity by reinforcing the combination with biological receptors .
Synthesis Analysis
The synthesis of related 2,3-dihydrobenzo[b][1,4]dioxin-containing compounds has been reported using various methods. For instance, a series of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities . Another synthesis approach involved a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines to produce 2,3-dihydrobenzo[1,4]dioxine derivatives . These methods highlight the versatility and potential for creating a diverse array of compounds with the 2,3-dihydrobenzo[b][1,4]dioxin structure.
Molecular Structure Analysis
The molecular structure of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety is crucial for their biological activity. The introduction of this structure has been shown to improve the interaction with biological targets, as evidenced by the enhanced bioactivity of these compounds . Additionally, the stereochemistry of related compounds has been studied, with a significant degree of stereoselectivity observed in certain synthesis reactions, where the Z isomers were formed preferentially .
Chemical Reactions Analysis
Compounds with the 2,3-dihydrobenzo[b][1,4]dioxin structure have been involved in various chemical reactions. For example, the fluoro-substituted benzo[b]pyran derivatives have been shown to undergo condensation with aromatic aldehydes, phenylhydrazine, and thiourea to yield a range of products with potential anti-cancer activity . These reactions demonstrate the chemical reactivity and functionalization possibilities of the core structure.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one" are not detailed in the provided papers, related compounds have been synthesized and characterized. The properties of these compounds, such as solubility, melting points, and stability, are likely influenced by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety and the substituents attached to it. The biological activities of these compounds, including their B-Raf inhibitory and anti-proliferation activities, suggest that they have favorable interactions with biological systems, which could be partly attributed to their physical and chemical properties .
科学的研究の応用
Anticancer Activity
Compounds containing fluorophenyl groups and similar structural frameworks have been studied for their anticancer properties. For instance, novel fluoro-substituted benzo[b]pyran compounds demonstrated significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting potential utility in cancer therapy (Hammam et al., 2005). This highlights the relevance of fluoro-substituted compounds in developing new anticancer agents.
Antimicrobial and Antifungal Properties
Research on pyridine derivatives has shown promising antimicrobial and antifungal activities. A study on novel 1,2,4-triazoles starting from isonicotinic acid hydrazide revealed good to moderate antimicrobial activity against a range of pathogens, indicating the potential of such compounds in antimicrobial therapy (Bayrak et al., 2009).
Anti-inflammatory and Analgesic Effects
Compounds structurally related to pyrrol-2(5H)-one have been assessed for their anti-inflammatory and analgesic activities. The synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids revealed significant potential as analgesic agents, with minimal gastrointestinal erosion risks, pointing towards their therapeutic applications in pain management and inflammation (Muchowski et al., 1985).
Material Science Applications
The intricate structure of the compound may also hold interest in material science, particularly in the synthesis of novel polyimides and other polymers with specific optical or electronic properties. Research into pyridine-containing aromatic diamine monomers for polyimide preparation has shown exceptional thermal and thermooxidative stability, highlighting the potential of these compounds in creating advanced materials (Zhang et al., 2005).
特性
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O5/c26-18-6-2-1-5-17(18)22-21(23(29)16-7-8-19-20(12-16)33-11-10-32-19)24(30)25(31)28(22)14-15-4-3-9-27-13-15/h1-9,12-13,22,29H,10-11,14H2/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLQTGOWTKPALF-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CC=C5F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CC=C5F)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

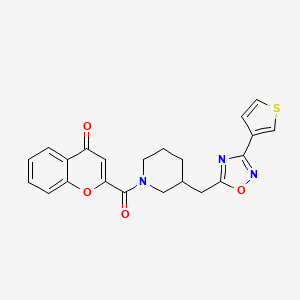
![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)
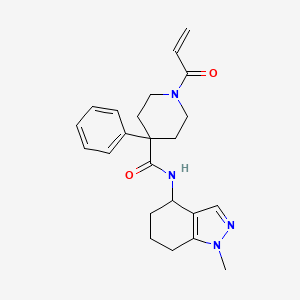


![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B2531154.png)
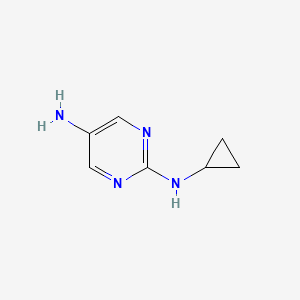

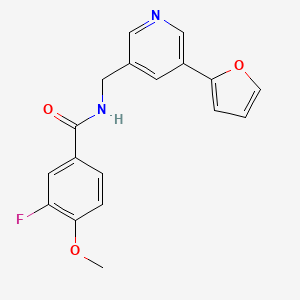
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)
![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)
